molecular formula C14H17NO2 B2762073 Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine CAS No. 626216-15-7

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine

Cat. No.: B2762073
CAS No.: 626216-15-7
M. Wt: 231.295
InChI Key: PXPAOLAQWTWCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine is an organic compound with the molecular formula C14H17NO2. It is characterized by the presence of a furan ring, a methoxy-substituted phenyl group, and an amine functional group.

Scientific Research Applications

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine has several scientific research applications:

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine typically involves the reaction of furan-2-carbaldehyde with 4-methoxyphenylacetonitrile in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amine product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-ylmethyl ketones, while reduction may produce furan-2-ylmethyl alcohols.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-ylmethyl-[1-(4-hydroxy-phenyl)-ethyl]-amine
  • Furan-2-ylmethyl-[1-(4-fluoro-phenyl)-ethyl]-amine
  • Furan-2-ylmethyl-[1-(4-chloro-phenyl)-ethyl]-amine

Uniqueness

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-11(15-10-14-4-3-9-17-14)12-5-7-13(16-2)8-6-12/h3-9,11,15H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPAOLAQWTWCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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